8-Nitro-5-(piperazin-1-yl)quinoline
Description
8-Nitro-5-(piperazin-1-yl)quinoline is a quinoline derivative characterized by a nitro group at the 8-position and a piperazine substituent at the 5-position.
Properties
IUPAC Name |
8-nitro-5-piperazin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)12-4-3-11(16-8-6-14-7-9-16)10-2-1-5-15-13(10)12/h1-5,14H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGZAAGYNPKHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Halogenated Quinoline Precursors
A foundational approach involves nitration of halogenated quinolines. For example, 6-bromoquinoline undergoes nitration with HNO₃/H₂SO₄ at 0°C to yield 6-bromo-5-nitroquinoline. Analogously, 5-bromoquinoline may be nitrated to produce 5-bromo-8-nitroquinoline, though regioselectivity depends on directing effects and reaction conditions. The bromine atom at position 5 is then displaced by piperazine under microwave irradiation (74°C, 45 min) or thermal heating (80°C, 18–48 h), achieving yields up to 87%.
Key Reaction:
Optimization of Piperazine Incorporation
Piperazine incorporation is typically conducted in polar aprotic solvents (e.g., i-propanol, DMF) with bases like K₂CO₃ or Et₃N to scavenge HBr. Prolonged reflux (48 h) improves substitution efficiency, though microwave-assisted methods reduce reaction times to 45 min.
Microwave-Assisted Amination Approach
Enhanced Reaction Kinetics
Microwave irradiation significantly accelerates piperazine substitution. For instance, 6-bromo-5-nitroquinoline reacts with piperazine under 150 W microwave irradiation at 74°C for 45 min, yielding 87% of the desired product. This method minimizes side reactions and enhances purity compared to conventional heating.
Table 1: Comparison of Thermal vs. Microwave Methods
| Parameter | Thermal Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 80 | 74 |
| Time (h) | 18–48 | 0.75 |
| Yield (%) | 67–85 | 87 |
| Solvent | i-PrOH | i-PrOH |
Reductive Amination and Alkylation Strategies
Reductive Amination of Nitro Intermediates
Nitro groups in quinoline derivatives are reduced to amines using SnCl₂/HCl or catalytic hydrogenation. For example, 5-nitroquinoline is reduced to 5-aminoquinoline, which subsequently reacts with bis-(2-chloroethyl)amine to form the piperazine ring. However, this route requires stringent control to avoid over-reduction or polymerization.
Key Reaction:
Alkylation of Piperazine Derivatives
Comparative Analysis of Synthesis Methods
Yield and Scalability
Halogen substitution routes offer higher yields (67–87%) but require halogenated precursors, which may be costly. Reductive amination provides modularity but involves multi-step sequences with lower overall yields (50–65%). Microwave-assisted methods excel in efficiency but demand specialized equipment.
Regioselectivity Challenges
Nitration at position 8 is favored when electron-withdrawing groups (e.g., bromine) occupy position 5, leveraging meta-directing effects. Competing nitration at position 6 or 7 can occur if directing groups are absent, necessitating careful substrate design.
Experimental Procedures and Optimization
Nitration Protocol
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-5-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Cyclization: Strong acids or bases, depending on the desired cyclization pathway.
Major Products Formed:
Reduction: 8-Amino-5-(piperazin-1-yl)quinoline.
Substitution: Various N-substituted piperazine derivatives.
Cyclization: Fused quinoline-piperazine systems.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Nitro-5-(piperazin-1-yl)quinoline involves its interaction with bacterial enzymes and cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA and proteins, leading to cell death. The piperazine moiety enhances the compound’s ability to penetrate bacterial cell walls and interact with intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., 4-Cl-benzoyl in ’s compound) reduce solubility but may enhance target binding .
- 2-(Piperazin-1-yl)quinoline exhibits superior blood-brain barrier (BBB) penetration due to lower TPSA (28.16 Ų vs. 67.8 Ų in the target compound) .
Crystallographic and Conformational Differences
Key Observations :
- The planar structure of 8-nitroquinoline facilitates π-π stacking, whereas bulkier piperazine derivatives adopt non-planar conformations, disrupting dense packing .
- In ’s compounds, C–H⋯H interactions dominate crystal cohesion instead of classical hydrogen bonds, suggesting similar behavior in the target compound .
Pharmacological Activity Trends
- Nitroquinolines: Antimicrobial and anticancer activities due to nitro group’s electron-deficient aromatic system, which may intercalate DNA or inhibit enzymes .
- Piperazinyl quinolines: CNS activity (e.g., 5-HT receptor modulation in FPPQ) . The target compound’s piperazine may enable similar interactions but requires functionalization (e.g., sulfonyl groups in FPPQ) for receptor specificity .
- Methoxy substituents (): May reduce metabolic clearance compared to nitro groups .
Biological Activity
8-Nitro-5-(piperazin-1-yl)quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antituberculosis research. The compound features a quinoline core with a nitro group at the 8th position and a piperazine moiety at the 5th position, which together contribute to its unique pharmacological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the nitration of 5-(piperazin-1-yl)quinoline using a mixture of concentrated nitric and sulfuric acids under controlled conditions. This selective introduction of the nitro group is crucial for the compound's biological activity. The overall structure can be represented as follows:
The biological activity of this compound primarily stems from its interaction with bacterial enzymes and cellular targets. The nitro group can undergo bioreduction, forming reactive intermediates that damage bacterial DNA and proteins, ultimately leading to cell death. This mechanism is particularly effective against various strains of bacteria, including those resistant to conventional treatments .
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown inhibition zones ranging from 22 mm to 25 mm against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumonia, indicating its potential as a therapeutic agent .
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumonia | 25 | 27 |
Antituberculosis Activity
The compound has also been evaluated for its antituberculosis properties, showing promising results in inhibiting the growth of Mycobacterium tuberculosis. The mechanism involves interference with key metabolic pathways in the bacteria, which are essential for their survival.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Efficacy : A recent study tested various derivatives of quinoline compounds, including this compound, against multiple bacterial strains. The results indicated that this compound had comparable efficacy to standard antibiotics, suggesting its potential role in treating resistant infections .
- Antituberculosis Research : In a study focusing on tuberculosis, derivatives of quinolines were synthesized and tested for their ability to inhibit M. tuberculosis. The findings showed that compounds similar to this compound displayed significant inhibitory effects, warranting further investigation into their clinical applications .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other quinoline derivatives, which also exhibit biological activities. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Nitro-8-(piperidin-1-yl)quinoline | Piperidine moiety instead of piperazine | Different nitrogen-containing ring affects activity |
| 8-Nitro-5-(piperazin-1-yl)isoquinoline | Isoquinoline core instead of quinoline | Altered electronic properties due to isoquinoline |
| 7-Chloro-4-(piperazin-1-yl)quinoline | Chlorine substitution at position 7 | Potentially different reactivity patterns |
Q & A
Q. What are the established synthetic routes for 8-nitro-5-(piperazin-1-yl)quinoline, and how do reaction conditions influence yield and purity?
The synthesis typically involves two steps: (1) nitration of quinoline derivatives to introduce the nitro group and (2) substitution with piperazine. For example, 8-nitroquinoline can be synthesized via the Skraup reaction using o-nitrophenol, acrolein, and arsenic acid in phosphoric acid at 100°C, yielding ~58% after recrystallization . Piperazine attachment to quinoline often employs nucleophilic aromatic substitution under reflux in polar aprotic solvents (e.g., acetone or isopropyl alcohol) with a base like K₂CO₃ to deprotonate piperazine, as seen in analogous 7-chloro-4-piperazin-1-yl-quinoline syntheses . Solvent choice (e.g., dichloromethane-hexane mixtures) and temperature control are critical for crystallinity and purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 3.0° between pyridine and benzene rings in 8-nitroquinoline), and confirms nitro group orientation .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm) and piperazine NH signals (δ 1.5–2.5 ppm).
- LC/MS : Validates molecular weight (e.g., m/z = 396.83 for B2, a structurally similar compound) .
- IR : Detects nitro group stretches (~1520 cm⁻¹) and piperazine N-H bends (~3433 cm⁻¹) .
Q. How is the biological activity of this compound initially evaluated in vitro?
Standard assays include:
- Anti-inflammatory screening : LPS-induced NO inhibition in RAW 264.7 macrophages, measured via Greiss assay (e.g., 74.1% inhibition for a 7-chloro-4-piperazin-1-yl-quinoline derivative at 30 µM) .
- Antimicrobial testing : MIC determination against bacterial/fungal strains using broth microdilution .
- Receptor binding assays : Radioligand displacement studies (e.g., CCR5 antagonism IC₅₀ = 2.00 µM for 4-(piperazin-1-yl)quinoline derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?
- Nitro group positioning : Nitro at the 8-position enhances electron-withdrawing effects, stabilizing π-π interactions with target proteins .
- Piperazine substitution : Bulky aryl groups on piperazine (e.g., 4-chlorobenzoyl) improve lipophilicity and receptor affinity, as seen in B2 derivatives .
- Hybrid scaffolds : Combining quinoline with indenoquinoline moieties (e.g., 9-methoxy-6-piperazinyl-indenoquinoline) increases topoisomerase I inhibition (GI₅₀ = 0.52 µM in HeLa cells) .
Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
- Assay standardization : Control variables like cell passage number, LPS batch, or incubation time (e.g., RAW 264.7 cells require <20 passages for consistent NO responses) .
- Metabolic stability testing : Use hepatic microsomes to assess if cytochrome P450-mediated degradation explains potency drops in vivo vs. in vitro .
- Crystallographic validation : Compare ligand-receptor co-crystal structures to confirm binding modes despite divergent functional data .
Q. What computational methods predict the pharmacokinetic and toxicity profiles of this compound?
- Docking simulations : AutoDock Vina or Glide models interactions with targets (e.g., CCR5 or 5-HT₁A receptors) .
- ADMET prediction : SwissADME estimates logP (optimal range: 2–3 for CNS penetration) and PAINS filters remove promiscuous binders .
- QSAR modeling : Relate substituent electronegativity (Hammett σ constants) to cytotoxicity thresholds .
Methodological Guidance
Q. How should researchers design experiments to evaluate the compound’s mechanism of action?
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., NF-κB or MAPK pathways in inflammation) .
- Competitive binding assays : Employ fluorescent probes (e.g., FITC-labeled maraviroc) to quantify CCR5 receptor occupancy .
- Cellular imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial accumulation via MitoTracker) .
Q. What analytical techniques validate compound stability under experimental conditions?
- HPLC-DAD/MS : Monitor degradation products in cell culture media (pH 7.4, 37°C) over 24–72 hours .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C for crystalline salts) .
- Light sensitivity testing : Expose to UV-Vis light (300–800 nm) and quantify photodegradation via UV/Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
